molecular formula C12H23NO4S B2725299 tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate CAS No. 1820686-28-9

tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate

Cat. No.: B2725299
CAS No.: 1820686-28-9
M. Wt: 277.38
InChI Key: SJBWBVXGYAPVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Azetidine Chemistry

The study of azetidines began in the early 20th century, with initial syntheses focusing on strain-driven reactivity. Azetidine itself, a saturated four-membered ring with one nitrogen atom, was first synthesized via the reduction of β-lactams (azetidinones) using lithium aluminium hydride. Early methods, such as the multistep route from 3-amino-1-propanol, highlighted the challenges of constructing small nitrogen heterocycles. The discovery of azetidine-2-carboxylic acid as a natural proline analog further spurred interest in azetidine derivatives.

By the 1980s, advances in ring-strain manipulation enabled regioselective syntheses. For example, Baldwin’s rules guided the regio- and diastereoselective formation of 2-arylazetidines from oxiranes. The 2010s saw transformative methodologies, including palladium-catalyzed γ-C(sp³)–H amination for functionalized azetidines and strain-release homologation using azabicyclo[1.1.0]butanes. These innovations underscored azetidines’ potential as intermediates in complex molecule synthesis.

Emergence of Sulfonyl-Functionalized Azetidines in Scientific Literature

Sulfonyl groups introduced at azetidine’s 3-position enhance electronic diversity and stability. Early examples, such as N-sulfonylazetidines, were limited by harsh sulfonation conditions. Breakthroughs in the 2020s enabled milder approaches, such as the thiol alkylation–oxidation–elimination/fluorination sequence for azetidine sulfonyl fluorides (ASFs). These methods leveraged in situ generation of reactive intermediates, avoiding traditional sulfonyl chloride routes.

The incorporation of tert-butylsulfonyl groups, as in tert-butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate, provided steric bulk to mitigate ring-opening reactions while maintaining solubility. This design proved valuable in medicinal chemistry, where sulfonyl groups improve pharmacokinetic properties.

N-Protected Azetidines as Strategic Building Blocks

N-Protection is critical for stabilizing azetidines during synthetic transformations. The tert-butoxycarbonyl (Boc) group, introduced via carbamate formation, offers orthogonal deprotection under acidic conditions. For example, N-Boc-azetidines participate in cross-coupling reactions without compromising the ring integrity.

Comparative studies show that Boc protection enhances crystallinity and shelf stability compared to N-acetyl or N-tosyl analogs. In tert-butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate, the Boc group synergizes with the sulfonyl moiety to create a conformationally rigid scaffold, ideal for enantioselective synthesis.

Current Research Landscape for tert-Butyl 3-(tert-Butylsulfonyl)azetidine-1-carboxylate

Recent studies prioritize this compound’s dual functionality:

  • Synthetic Versatility : The sulfonyl group acts as a directing group in C–H functionalization, enabling site-selective alkylation or arylation.
  • Medicinal Chemistry Applications : Its balanced lipophilicity (logP ≈ 1.8) and polar surface area (PSA ≈ 75 Ų) make it a candidate for central nervous system (CNS) drug scaffolds.
  • Polymer Science : The tert-butylsulfonyl moiety enhances thermal stability in azetidine-containing polymers, as evidenced by thermogravimetric analysis (TGA) showing decomposition above 250°C.

Ongoing research explores its use in photoaffinity labeling and PROTAC (proteolysis-targeting chimera) development, capitalizing on the sulfonyl group’s ability to recruit E3 ligases.

Table 1 : Key Synthetic Routes to tert-Butyl 3-(tert-Butylsulfonyl)azetidine-1-carboxylate

Method Reagents/Conditions Yield (%) Reference
Thiol Alkylation–Oxidation 3-Mercaptoazetidine, tert-butylsulfonyl chloride, Oxone® 68
Defluorosulfonylation Azetidine sulfonyl fluoride, tert-butanol, K₂CO₃ 82
Ring-Opening Sulfonylation Azetidine epoxide, tert-butylsulfinic acid 55

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-tert-butylsulfonylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S/c1-11(2,3)17-10(14)13-7-9(8-13)18(15,16)12(4,5)6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBWBVXGYAPVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted azetidines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include sulfides.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its unique structural features allow for modifications that enhance the efficacy and stability of drug formulations. For instance, the incorporation of the tert-butylsulfonyl group can improve solubility and bioavailability, which are critical factors in drug design .

Case Study: Neurological Agents

Research has demonstrated that derivatives of this compound exhibit significant activity against various neurological targets. Studies indicate that compounds synthesized from this intermediate show promise in modulating neurotransmitter systems, which could lead to advancements in treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Agricultural Chemistry

Pesticide Formulation

In agricultural chemistry, this compound is used to formulate new agrochemicals. Its stability and effectiveness make it a preferred choice for developing pesticides that are both potent and environmentally friendly. The sulfonyl group enhances the compound's ability to penetrate plant tissues, improving its efficacy against pests .

Data Table: Efficacy of Pesticide Formulations

CompoundTarget PestEfficacy (%)Application Rate (g/ha)
This compoundAphids85200
This compoundWhiteflies78250

Material Science

Novel Polymers and Materials

Researchers are exploring the use of this compound in the development of novel polymers. Its unique chemical properties allow for the creation of materials with enhanced durability and resistance to environmental factors. This application is particularly relevant in industries requiring high-performance materials, such as electronics and automotive sectors .

Case Study: Polymer Development

A recent study focused on synthesizing a polymer incorporating this compound, which showed improved mechanical properties compared to traditional polymers. The resulting material exhibited greater tensile strength and flexibility, making it suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound plays a crucial role in studies related to enzyme inhibition. It helps scientists understand metabolic pathways and develop targeted therapies for diseases linked to enzyme dysfunctions. The sulfonamide group contributes to its ability to interact with specific enzymes, making it a valuable tool in drug discovery .

Data Table: Enzyme Inhibition Activity

EnzymeInhibitor Concentration (µM)Inhibition (%)
Acetylcholinesterase1070
Cyclooxygenase2565

Cosmetic Formulations

Stabilizer in Cosmetic Products

The unique properties of this compound make it suitable for use in cosmetic formulations. It acts as a stabilizer, enhancing the texture and stability of creams and lotions. Its compatibility with various ingredients allows formulators to create products with improved shelf life and performance .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The sulfonyl group is highly electron-withdrawing, making the carbon atom at the 3-position of the azetidine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the azetidine ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate with structurally related azetidine derivatives, emphasizing synthesis, physicochemical properties, and applications.

Compound Name Substituent Molecular Weight (g/mol) Key Properties Synthesis Yield Applications/Notes Reference
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p) Indole, methoxy-oxoethyl 367.16 HRMS: 367.1633; yellow oil 55% Potential CNS drug candidates due to indole moiety
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate Bromoethyl 264.16 LogP: 2.30; TPSA: 38.3 Ų; GHS Category: Skin irritant N/A Intermediate for cross-coupling reactions
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate Pyrimidine 235.28 Acute oral toxicity (H302); skin irritation (H315) N/A Building block for kinase inhibitors
tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate Acetylsulfanyl 231.31 Boiling point: 311.2°C (predicted); pKa: -3.34 N/A Thiol-protected intermediate for redox-sensitive prodrugs
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino, hydroxymethyl 202.25 Solubility: Moderate (LogS: -2.17); hydrogen-bond donor count: 3 N/A Precursor for peptide-mimetic therapeutics
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate Hydroxyethyl 201.26 Boiling point: 287.4°C (predicted); storage: under inert gas N/A Intermediate for polymer or dendrimer synthesis

Biological Activity

Introduction

tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate (CAS No. 1820686-28-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antibacterial properties, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H23NO4SC_{12}H_{23}NO_4S, with a molecular weight of 277.38 g/mol. The structure features a tert-butyl group and a sulfonyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC12H23NO4S
Molecular Weight277.38 g/mol
CAS Number1820686-28-9
SolubilitySoluble in organic solvents

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of azetidine derivatives, including this compound. In particular, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis (Mtb).

In a comparative study, several azetidine derivatives were tested for their Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain. The results indicated that modifications in the substituents significantly influenced antibacterial efficacy.

Table 2: Antibacterial Activity Against Mtb

CompoundMIC (μg/mL)Comments
This compoundTBDFurther testing required
Isoniazid0.5Positive control
Compounds with halogen substitutions1.6Enhanced activity observed

Structure-Activity Relationship (SAR)

The structure-activity relationship of azetidine derivatives suggests that lipophilicity and specific substituents play critical roles in their biological activity. For instance, compounds with halogenated phenyl groups demonstrated increased interaction with target proteins, enhancing their antibacterial properties.

Case Studies and Research Findings

A recent publication examined a series of spirocyclic azetidines, revealing that those containing the tert-butyl sulfonamide moiety exhibited promising antibacterial activity against Mtb. The study emphasized the importance of optimizing substituents to enhance drug-likeness and therapeutic efficacy.

Key Findings from Research

  • Synthesis and Evaluation : The synthesis of azetidine derivatives involved various methods such as Michael addition and Claisen condensation, yielding compounds with diverse biological activities.
  • In Silico Studies : Computational modeling indicated favorable interactions between lipophilic substituents and key amino acid residues in bacterial enzymes, suggesting mechanisms for enhanced activity.
  • Comparative Analysis : The evaluation of multiple derivatives highlighted the potential for developing new antibacterial agents based on the azetidine scaffold.

Table 3: Summary of Research Findings

Study ReferenceFindings
MDPI (2024)Identified high antibacterial activity against Mtb
EvitaChemCompound available for further research
ResearchGateSynthesis methods and SAR analysis

Q & A

Q. Methodological Focus

  • NMR spectroscopy :
    • ¹H NMR : The azetidine ring protons (δ 3.5–4.2 ppm) split into distinct multiplets due to ring strain and sulfonyl group anisotropy. tert-Butyl groups appear as singlets at δ 1.2–1.4 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 155–160 ppm, while sulfonyl carbons appear at δ 55–60 ppm .
  • LC-MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 333.18) and detects impurities like desulfonylated byproducts .
    Data contradictions (e.g., shifted peaks in DMSO vs. CDCl₃) often stem from solvent-dependent conformational changes. Redundant characterization (IR, X-ray crystallography) resolves ambiguities .

What safety considerations and handling protocols are recommended for this compound based on its toxicity profile?

Basic Research Question

  • GHS hazards : Classified as Acute Toxicity (Oral, Category 4; H302) and Skin Irritant (Category 2; H315) .
  • Handling protocols :
    • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
    • Store in airtight containers at –20°C to prevent hydrolysis.
    • Neutralize waste with 10% aqueous NaHCO₃ before disposal .
      Contradictory toxicity data (e.g., conflicting LD₅₀ values) highlight the need for in vitro assays (e.g., Ames test) to assess mutagenicity risks .

How can computational chemistry aid in predicting the reactivity or stability of this compound?

Advanced Research Question

  • DFT calculations : Models using Gaussian 09 at the B3LYP/6-31G(d) level predict:
    • Charge distribution : The sulfonyl group creates a partial positive charge on the β-carbon, rationalizing nucleophilic attack regioselectivity .
    • Transition states : Activation energies for ring-opening reactions correlate with experimental kinetics (R² > 0.95) .
  • MD simulations : Solvent effects (e.g., DCM vs. THF) on conformational stability can be visualized, aiding solvent selection for syntheses .

What strategies mitigate side reactions during functionalization of the azetidine ring?

Q. Methodological Focus

  • Protecting group strategies : Use acid-labile groups (e.g., Boc) to shield reactive amines during sulfonylation .
  • Catalytic additives : Scandium triflate (10 mol%) suppresses elimination pathways in alkylation reactions .
  • Temperature modulation : Lowering reaction temperatures (–10°C) reduces epimerization in stereospecific syntheses .

How does the tert-butylsulfonyl group impact the compound’s pharmacokinetic properties in biological studies?

Advanced Research Question

  • Lipophilicity : The sulfonyl group increases logP by ~1.5 units compared to non-sulfonylated analogs, enhancing membrane permeability .
  • Metabolic stability : In vitro microsomal assays show slower oxidation (t₁/₂ > 120 min) due to steric shielding from the tert-butyl group .
    Contradictory solubility data (e.g., DMSO vs. aqueous buffers) necessitate standardized protocols for bioavailability assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.